

Application Notes and Protocols: GR 55562 Dihydrochloride

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Compound of Interest

Compound Name: GR 55562 dihydrochloride

Cat. No.: B607725

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Introduction

GR 55562 dihydrochloride is a potent and selective competitive antagonist for the serotonin 1B and 1D receptors (5-HT1B/1D).^[1] It displays a higher affinity for the 5-HT1B subtype over the 5-HT1D subtype.^[1] This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of these receptors, which are implicated in a variety of processes including neurotransmitter release, vasoconstriction, and the pathophysiology of neurological and psychiatric disorders.^{[2][3]} These application notes provide detailed protocols for the preparation of **GR 55562 dihydrochloride** stock solutions and its application in common research assays.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of **GR 55562 dihydrochloride** is essential for accurate preparation of stock solutions and subsequent experiments.

Property	Value	Reference
Molecular Formula	$C_{23}H_{25}N_3O_2 \cdot 2HCl$	[2][4]
Molecular Weight	448.39 g/mol	[2][4]
Purity	≥98% (HPLC)	[2][4]
Appearance	Solid	[5][6]
CAS Number	159533-25-2	[2][4]

Preparation of GR 55562 Dihydrochloride Stock Solution

GR 55562 dihydrochloride is highly soluble in water, making it a straightforward compound to prepare for experimental use.[2][4][6][7]

Materials:

- **GR 55562 dihydrochloride** powder
- Sterile, deionized, or distilled water (H₂O)
- Sterile conical tubes or vials
- Calibrated analytical balance
- Vortex mixer
- 0.22 µm sterile syringe filter (optional, for sterile applications)

Protocol:

- **Determine the Desired Stock Concentration and Volume:** Based on your experimental needs, decide on the final concentration (e.g., 10 mM, 50 mM, or 100 mM) and volume of the stock solution.

- Calculate the Required Mass of **GR 55562 Dihydrochloride**: Use the following formula to calculate the mass of the compound needed:

$$\text{Mass (g)} = \text{Desired Concentration (mol/L)} \times \text{Desired Volume (L)} \times \text{Molecular Weight (g/mol)}$$

For example, to prepare 1 mL of a 10 mM stock solution: $\text{Mass (mg)} = 10 \text{ mmol/L} \times 0.001 \text{ L} \times 448.39 \text{ g/mol} = 4.4839 \text{ mg}$

- Weigh the Compound: Accurately weigh the calculated amount of **GR 55562 dihydrochloride** powder using a calibrated analytical balance.
- Dissolve the Compound: Add the weighed powder to a sterile tube. Add the appropriate volume of sterile water.
- Ensure Complete Dissolution: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. The solution should be clear.
- Sterilization (Optional): For cell culture or other sterile applications, the stock solution can be filter-sterilized using a 0.22 μm syringe filter.^[5]
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Solubility and Stock Solution Calculation Table:

Desired Stock Concentration	Mass for 1 mL	Mass for 5 mL	Mass for 10 mL	Solvent
1 mM	0.448 mg	2.242 mg	4.484 mg	Water
10 mM	4.484 mg	22.42 mg	44.84 mg	Water
50 mM	22.42 mg	112.1 mg	224.2 mg	Water
100 mM	44.84 mg	224.2 mg	448.4 mg	Water

Note: The maximum solubility in water is reported to be 100 mM.^{[2][4][6][7]}

Storage Conditions:

Form	Storage Temperature	Duration	Notes
Solid Powder	+4°C	Up to 12 months or longer	Store under desiccating conditions. [2] [4] [6]
Stock Solution in Water	-20°C	Up to 1 month	Avoid repeated freeze-thaw cycles. [5]
-80°C	Up to 6 months	[5]	

Application in Research: Experimental Protocols

GR 55562 dihydrochloride is utilized in a range of experimental paradigms to probe the function of 5-HT1B/1D receptors. Below are generalized protocols for its use in both in vitro and in vivo settings.

In Vitro Application: Antagonism of 5-HT1B Receptor-Mediated Effects in Brain Slices

This protocol describes a general procedure for assessing the antagonist properties of GR 55562 on agonist-induced responses in brain tissue.

Objective: To determine the ability of GR 55562 to block the effects of a 5-HT1B receptor agonist on synaptic transmission.

Materials:

- Prepared brain slices (e.g., hippocampus)
- Artificial cerebrospinal fluid (aCSF)
- 5-HT1B receptor agonist (e.g., 5-CT or CP 93129)
- **GR 55562 dihydrochloride** stock solution
- Electrophysiology recording setup

Protocol:

- Prepare a working solution of the 5-HT1B agonist in aCSF at the desired concentration.
- Prepare a working solution of **GR 55562 dihydrochloride** in aCSF. A typical concentration for antagonism studies is in the micromolar range (e.g., 1-10 μM).
- Allow brain slices to equilibrate in the recording chamber while perfusing with standard aCSF.
- Establish a stable baseline recording of synaptic activity (e.g., excitatory postsynaptic currents, EPSCs).
- Apply the 5-HT1B agonist to the slice via perfusion and record the resulting change in synaptic activity.
- Wash out the agonist with aCSF until the synaptic activity returns to baseline.
- Pre-incubate the slice with GR 55562 in aCSF for a sufficient period (e.g., 15-30 minutes) to allow for receptor binding.
- While continuing to perfuse with GR 55562, co-apply the 5-HT1B agonist.
- Record the synaptic response and compare it to the response in the absence of the antagonist. A reduction or complete blockade of the agonist's effect indicates successful antagonism by GR 55562.

In Vivo Application: Microinjection to Investigate Behavioral Effects

This protocol provides a general framework for the localized administration of GR 55562 into a specific brain region to assess its impact on behavior.

Objective: To investigate the role of 5-HT1B receptors in a specific brain region on a particular behavior (e.g., locomotion, anxiety).

Materials:

- Anesthetized animal model (e.g., rat, mouse) with a stereotactically implanted guide cannula aimed at the brain region of interest.
- **GR 55562 dihydrochloride** stock solution, diluted to the final desired concentration in sterile saline. Doses are often in the microgram range per side of the brain.[8]
- Microinjection pump and tubing
- Internal cannula

Protocol:

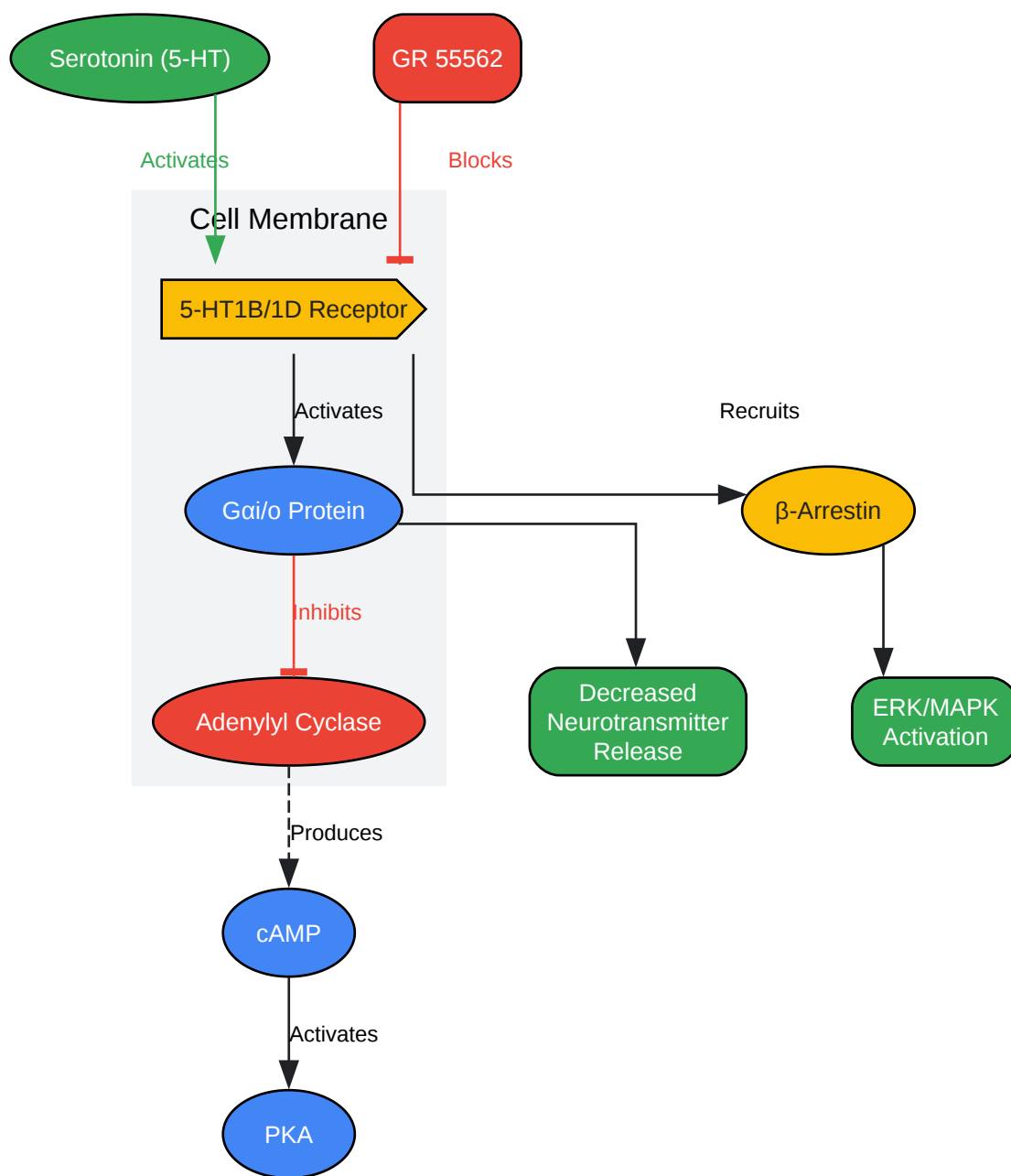
- Gently restrain the animal and remove the dummy cannula from the guide cannula.
- Load the internal cannula with the GR 55562 working solution.
- Insert the internal cannula into the guide cannula, ensuring it extends to the target brain region.
- Infuse the GR 55562 solution at a slow, controlled rate (e.g., 0.1-0.2 $\mu\text{L}/\text{min}$) to minimize tissue damage. Total infusion volumes are typically small (e.g., 0.2-0.5 μL per side).
- Leave the internal cannula in place for a short period (e.g., 1-2 minutes) post-infusion to allow for diffusion.
- Withdraw the internal cannula and replace the dummy cannula.
- Return the animal to its home cage and allow for a recovery period before behavioral testing.
- Conduct the behavioral assay and compare the results to control animals that received a vehicle infusion.

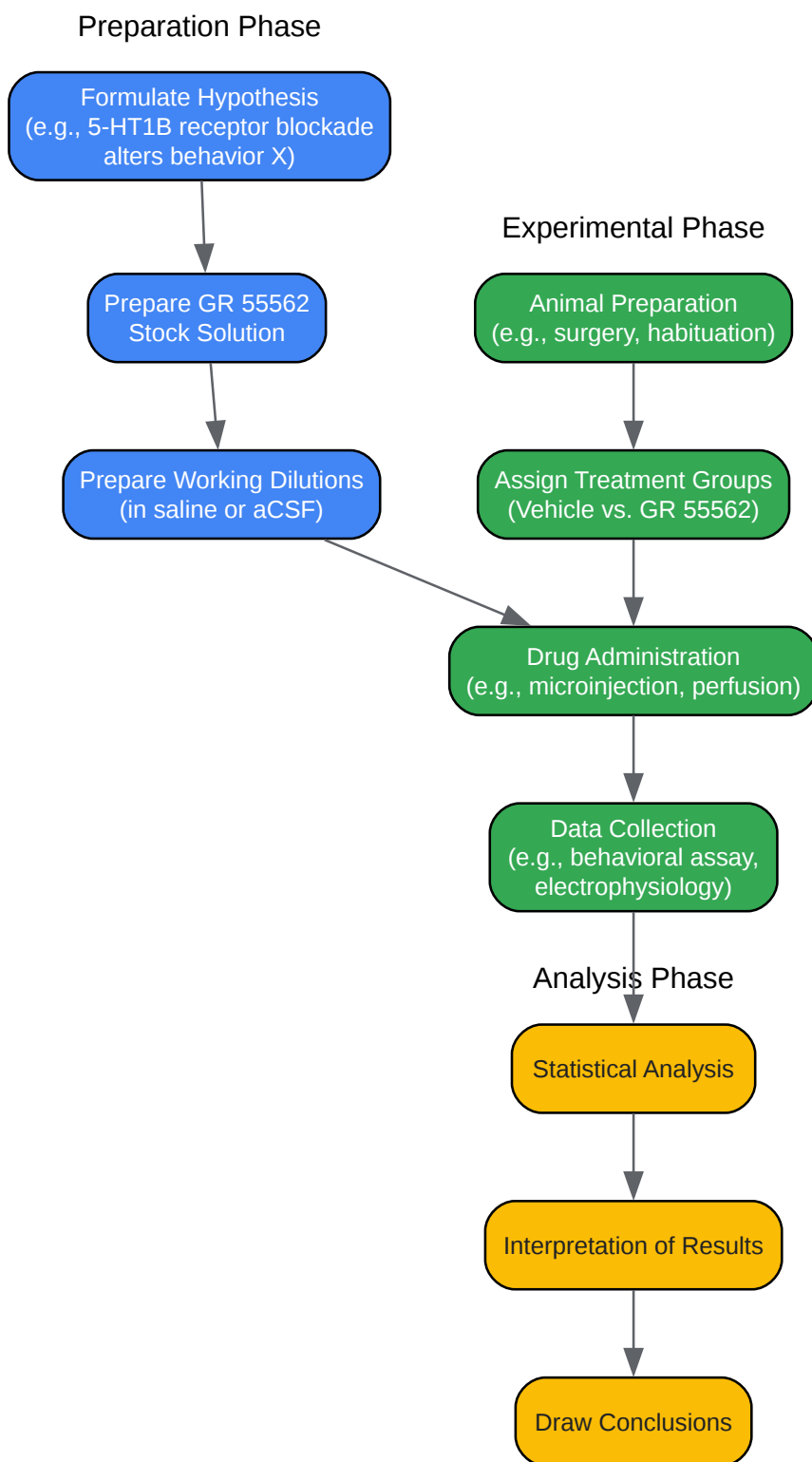
Signaling Pathways and Experimental Workflow

5-HT1B/1D Receptor Signaling Pathway

The 5-HT1B and 5-HT1D receptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, $G_{i/o}$. [2] Activation of these receptors leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP

(cAMP).[2] This can modulate the activity of protein kinase A (PKA) and downstream signaling cascades. Additionally, 5-HT_{1B} receptor activation can influence ion channel activity, leading to decreased neurotransmitter release.[2] There is also evidence for G-protein-independent signaling through β -arrestin, which can lead to the activation of the ERK/MAPK pathway.[6][9] GR 55562, as an antagonist, blocks the initial binding of serotonin (5-HT) to the receptor, thereby inhibiting these downstream signaling events.





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